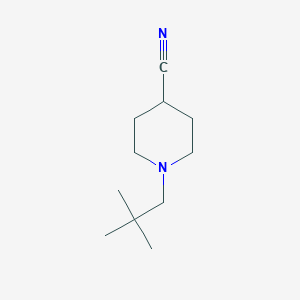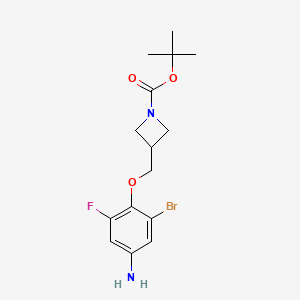
Methyl 2,4,6-tri-O-benzyl-a-D-glucopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,4,6-tri-O-benzyl-a-D-glucopyranose is a derivative of D-glucose, where three hydroxyl groups are substituted with benzyl groups. This compound is significant in organic synthesis and has various applications in the biomedical industry, particularly as a precursor for glycosidic drugs used in studying specific diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4,6-tri-O-benzyl-a-D-glucopyranose typically involves the benzylation of methyl α-D-glucopyranoside. Controlled benzylation using benzyl chloride and bases like LiOH or KOH can selectively produce the desired tri-benzyl ether . The reaction conditions often include:
Solvent: Acetone or similar organic solvents.
Temperature: Room temperature (around 25°C).
Reagents: Benzyl chloride, LiOH or KOH.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle significant quantities of reactants.
Purification: Techniques like crystallization and chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,4,6-tri-O-benzyl-a-D-glucopyranose undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halides or other nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 2,4,6-tri-O-benzyl-a-D-glucopyranose has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Acts as a precursor for glycosidic drugs, aiding in the study of diseases like diabetes and cancer.
Medicine: Utilized in the development of therapeutic agents targeting metabolic disorders.
Industry: Employed in the production of various biochemical reagents and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl 2,4,6-tri-O-benzyl-a-D-glucopyranose involves its role as a glycosyl donor in glycosylation reactions. It interacts with specific enzymes and molecular targets to facilitate the formation of glycosidic bonds. The pathways involved include:
Glycosylation Pathways: Enzymatic processes that attach sugar moieties to proteins or lipids.
Molecular Targets: Enzymes like glycosyltransferases that catalyze the transfer of glycosyl groups.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2,3,4-tri-O-benzyl-a-D-glucopyranoside: Another benzylated derivative of D-glucose with similar applications.
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: A fully benzylated derivative used in organic synthesis.
Uniqueness
Methyl 2,4,6-tri-O-benzyl-a-D-glucopyranose is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in glycosylation reactions. This makes it particularly valuable in the synthesis of glycosidic drugs and other complex carbohydrates.
Propiedades
Fórmula molecular |
C28H32O6 |
|---|---|
Peso molecular |
464.5 g/mol |
Nombre IUPAC |
2-methoxy-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-ol |
InChI |
InChI=1S/C28H32O6/c1-30-28-27(33-19-23-15-9-4-10-16-23)25(29)26(32-18-22-13-7-3-8-14-22)24(34-28)20-31-17-21-11-5-2-6-12-21/h2-16,24-29H,17-20H2,1H3 |
Clave InChI |
UFTIKUYXMPCFQZ-UHFFFAOYSA-N |
SMILES canónico |
COC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-Benzoyloxy-4-hydroxy-5-[(4-methylphenyl)sulfonyloxymethyl]oxolan-2-yl]methyl benzoate](/img/structure/B12074985.png)

![[(2R,3S,4R,5R)-5-(6-amino-8-oxo-7H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[hydroxy-[hydroxy(oxo)phosphaniumyl]oxyphosphoryl]oxy-oxophosphanium](/img/structure/B12075000.png)
![[2-(4-Bromo-2-fluoro-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12075007.png)






![[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12075038.png)



